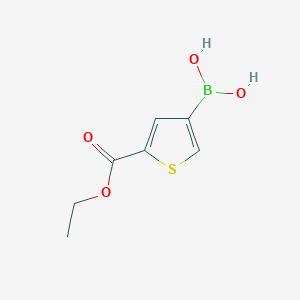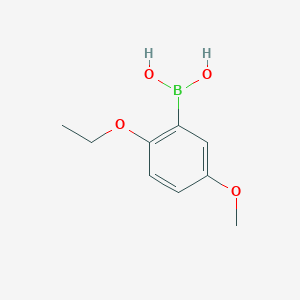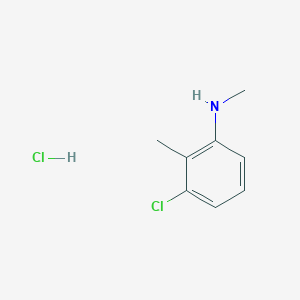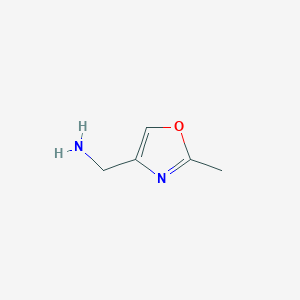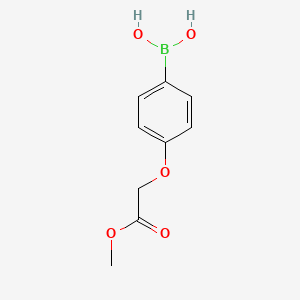
3-氨基-4-(苯甲氧基)苯甲酸甲酯
描述
“Methyl 3-amino-4-(benzyloxy)benzoate” is a chemical compound with the CAS Number: 927802-57-1 . It has a molecular weight of 257.29 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-4-(benzyloxy)benzoate” is 1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(benzyloxy)benzoate” is a solid compound . It has a molecular weight of 257.29 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 439.8±40.0 °C at 760 mmHg, and a flash point of 219.8±27.3 °C .科学研究应用
Synthesis of Aromatic Esters
Methyl 3-amino-4-(benzyloxy)benzoate: can be used in the synthesis of aromatic esters, which are crucial intermediates in the production of various organic compounds. The benzyloxy group acts as a protecting group that can be removed after the esterification process, allowing for further functionalization of the aromatic ring .
Intermediate for Antifungal Agents
The compound serves as an intermediate in the synthesis of molecules with antifungal properties. Its benzyloxy group can be modified to create derivatives that inhibit the growth of fungi, contributing to the development of new antifungal medications .
Development of Antibacterial Compounds
Researchers utilize Methyl 3-amino-4-(benzyloxy)benzoate to develop antibacterial agents. The amino group on the benzene ring can be leveraged to attach various substituents, leading to compounds with potential antibacterial activity .
Precursor for Anti-inflammatory Drugs
The compound’s structure is suitable for creating anti-inflammatory drugs. By modifying the benzyloxy and amino groups, scientists can synthesize new molecules that may reduce inflammation in the body .
Organic Synthesis Reactions
In organic chemistry, Methyl 3-amino-4-(benzyloxy)benzoate is used in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for constructing complex organic molecules .
Coordination Chemistry
This compound is also significant in coordination chemistry due to its potential multifunctional donor sites. It can coordinate with metals through its exocyclic sulfur or endocyclic nitrogen, leading to the formation of various coordination complexes .
Polymer Chemistry
Methyl 3-amino-4-(benzyloxy)benzoate: can be a monomer for the synthesis of polymers. Its ester group can react with other monomers to form polyesters, which have applications in the textile industry and medical devices .
Catalysis
The compound can act as a ligand in catalysis. Its structure allows it to bind to metal catalysts, potentially enhancing the efficiency of various chemical reactions .
安全和危害
属性
IUPAC Name |
methyl 3-amino-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRFEVOHNGTEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(benzyloxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



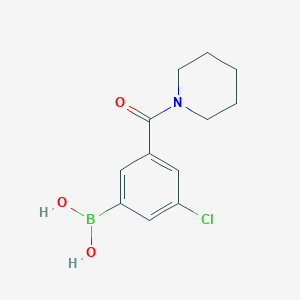

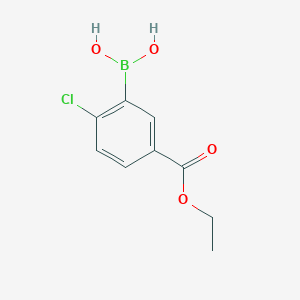
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
